Maridomycin
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Overview
Description
Maridomycin is a Macrolide antibiotic.
Scientific Research Applications
Antibacterial Activity and Therapeutic Effects
Maridomycin, a macrolide antibiotic, has shown significant in vitro antibacterial activity against various bacteria, including Gram-positive and some Gram-negative bacteria such as Neisseria gonorrhoeae and Vibrio cholerae. The antibiotic's effectiveness varies with pH, being more active at pH 9 than pH 6. Importantly, maridomycin remains effective against clinically isolated macrolide-resistant group B and C staphylococci. In vivo studies reveal that maridomycin demonstrates bacteriostatic activity and has shown effectiveness similar to leucomycin in treating Gram-positive bacterial infections in mice. These findings highlight maridomycin's potential in treating infections caused by macrolide-resistant bacteria and its overall antibacterial efficacy (Ono, Hasegawa, Higashide, & Shibata, 1973); (Kondo, Oishi, Ishifuji, & Tsuchiya, 1973).
Chemical Modification and Derivatives
Research has focused on the chemical modification of maridomycin to enhance its therapeutic properties. For instance, derivatives like 9-acyl, 9, 2′-diacylmaridomycin, and 9, 13, 2′-triacetyltetrahydromaridomycin have demonstrated improved therapeutic effects, higher blood levels, and lower toxicity compared to the parent compound. Specifically, 9-Propionylmaridomycin showed the most favorable biological properties. These modifications suggest a potential for developing more effective maridomycin-based treatments with lower side effects (Harada et al., 1973).
Microbial Conversion and Transformation
Studies on microbial conversion of maridomycin have provided insights into how bacteria metabolize this antibiotic. For example, Bacillus megaterium was found to hydrolyze maridomycin to 4"-deacylmaridomycin, indicating a potential bacterial resistance mechanism. Understanding these microbial interactions with maridomycin can aid in developing strategies to counteract bacterial resistance and improve the efficacy of maridomycin-based treatments (Nakahama & Igarasi, 1974).
Analytical and Quantitative Studies
Research has also been conducted on the analytical separation and quantification of maridomycin and its derivatives. High-performance liquid chromatography and thin-layer chromatography have been utilized for the quantitative analysis of maridomycin components, facilitating the study of its various forms and aiding in the development of more effective antibiotic formulations (Kondo, 1979); (Kondo, 1979).
properties
CAS RN |
35775-82-7 |
---|---|
Product Name |
Maridomycin |
Molecular Formula |
C41H67NO15 |
Molecular Weight |
813.97 |
IUPAC Name |
(2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-(((1S,3R,7R,8S,9S,10R,12R,13R,16S,E)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propionyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl)oxy)-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl propionate |
InChI |
InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChI Key |
OFBDKNBXULFDFN-FSNMLSSTSA-N |
SMILES |
O=C(C[C@@H](C(CC)=O)[C@@H]1OC)O[C@H](C)C[C@H](O2)[C@@H]2/C=C/[C@H](O)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@H]3[C@H](O)[C@@H](N(C)C)[C@@H]([C@@H](C)O3)O[C@@H]4O[C@H]([C@@H]([C@@](C)(C4)O)OC(CC)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Maridomycin; Turimycin EP(sub 3); Maridomycin III; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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